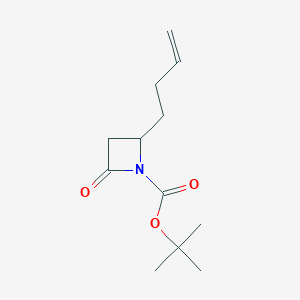

Tert-butyl 2-(but-3-en-1-yl)-4-oxoazetidine-1-carboxylate

Description

Tert-butyl 2-(but-3-en-1-yl)-4-oxoazetidine-1-carboxylate is a synthetic organic compound that belongs to the class of azetidine derivatives

Properties

IUPAC Name |

tert-butyl 2-but-3-enyl-4-oxoazetidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO3/c1-5-6-7-9-8-10(14)13(9)11(15)16-12(2,3)4/h5,9H,1,6-8H2,2-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJYHNFUBVXDEOT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C(CC1=O)CCC=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(but-3-en-1-yl)-4-oxoazetidine-1-carboxylate typically involves the reaction of tert-butyl 4-oxoazetidine-1-carboxylate with but-3-en-1-yl bromide under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through a nucleophilic substitution mechanism, where the but-3-en-1-yl group is introduced to the azetidine ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, which are crucial for maintaining reaction conditions and achieving high yields. The use of automated systems for reagent addition and product isolation further enhances the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(but-3-en-1-yl)-4-oxoazetidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol or to reduce other functional groups present in the molecule.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where different substituents can be introduced to the azetidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

Substitution: Reagents like alkyl halides and bases (e.g., sodium hydride, NaH) are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce various alkyl or aryl groups to the azetidine ring, leading to a diverse array of derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity

Recent studies have highlighted the potential of tert-butyl 2-(but-3-en-1-yl)-4-oxoazetidine-1-carboxylate derivatives in anticancer research. For instance, compounds derived from azetidine scaffolds have shown promising activity against various cancer cell lines. A study demonstrated that specific derivatives exhibited significant inhibition rates against leukemia and CNS cancer cells, suggesting their potential as anticancer agents .

Case Study: Anticancer Activity Evaluation

| Compound | Cell Line | Inhibition (%) |

|---|---|---|

| 4g | MOLT-4 | 84.19 |

| 4p | SF-295 | 72.11 |

1.2 Anti-inflammatory Properties

In addition to anticancer properties, derivatives of this compound have been synthesized and evaluated for anti-inflammatory activity. The synthesized compounds were tested using the carrageenan-induced rat paw edema model, with several showing promising results compared to standard anti-inflammatory drugs like indomethacin .

Synthetic Applications

2.1 Versatile Building Blocks

This compound serves as a versatile building block in organic synthesis due to its functional groups that allow for further chemical modifications. Its ability to undergo various reactions makes it an attractive candidate for synthesizing more complex molecules.

Synthetic Pathway Example:

The compound can be synthesized through a series of reactions involving the condensation of tert-butyl esters with suitable amines or carboxylic acids, followed by cyclization to form the azetidine ring.

Biological Evaluation and Molecular Docking Studies

Molecular docking studies have been conducted to understand the interactions of this compound with biological targets such as enzymes involved in cancer progression and inflammation. These studies provide insights into the binding affinities and potential mechanisms of action for the compound and its derivatives.

Case Study: Molecular Docking Results

| Target Enzyme | Binding Affinity (kcal/mol) | Remarks |

|---|---|---|

| Thymidine Phosphorylase | -8.5 | High affinity observed |

| Acetylcholinesterase | -7.2 | Moderate affinity |

Mechanism of Action

The mechanism of action of tert-butyl 2-(but-3-en-1-yl)-4-oxoazetidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the molecular context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Tert-butyl 4-oxoazetidine-1-carboxylate: A precursor in the synthesis of tert-butyl 2-(but-3-en-1-yl)-4-oxoazetidine-1-carboxylate.

But-3-en-1-yl bromide: Used as a reagent in the synthesis of the target compound.

Azetidine derivatives: A class of compounds with similar structural features and chemical properties.

Uniqueness

This compound is unique due to its specific substitution pattern and functional groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical transformations and its utility as a building block in synthetic chemistry make it a valuable compound in both research and industrial contexts.

Biological Activity

Tert-butyl 2-(but-3-en-1-yl)-4-oxoazetidine-1-carboxylate, a compound with the CAS number 398489-26-4, is a member of the azetidine family, which has garnered attention for its potential biological activities. This article explores the compound's biological properties, synthesis methods, and relevant case studies.

- Molecular Formula : C₉H₁₅NO₃

- Molecular Weight : 171.19 g/mol

- CAS Number : 398489-26-4

Synthesis Methods

The synthesis of this compound typically involves multistep organic reactions. One common method includes the reaction of tert-butyl 3-oxoazetidine-1-carboxylate with suitable alkylating agents under controlled conditions to yield the desired product. The following table summarizes a typical synthesis pathway:

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| 1 | tert-butyl 3-oxoazetidine-1-carboxylate + alkylating agent | Inert atmosphere, room temperature | ~84% |

| 2 | Quenching with aqueous ammonium chloride | Stirring for several hours | - |

| 3 | Extraction with ethyl acetate | Wash with brine, dry over MgSO₄ | - |

Biological Activity

Research has indicated that compounds similar to this compound exhibit various biological activities, including:

Antimicrobial Activity : Some azetidine derivatives have demonstrated efficacy against bacterial strains, suggesting potential use in antibiotic development. For instance, derivatives of azetidines have been shown to inhibit growth in E. coli and Staphylococcus aureus .

Anticancer Properties : Certain azetidine compounds have been investigated for their ability to induce apoptosis in cancer cells. Studies suggest that these compounds may interfere with cancer cell proliferation pathways .

Enzyme Inhibition : Azetidine derivatives have been explored as inhibitors of specific enzymes linked to disease processes, such as cysteine proteases. This inhibition can be crucial for developing therapeutic agents targeting diseases like cancer and parasitic infections .

Case Studies

Several studies have documented the biological activity of azetidine derivatives:

- Antimicrobial Efficacy : A study published in MDPI reported that azetidine derivatives showed significant antibacterial activity against a range of pathogens, highlighting their potential as lead compounds for drug development .

- Cancer Research : Research published in The Royal Society of Chemistry indicated that azetidine-based compounds could disrupt cancer cell cycle progression, leading to reduced viability in various cancer cell lines .

- Enzyme Inhibition Studies : A detailed investigation into the enzyme inhibition properties of azetidine derivatives revealed their potential as therapeutic agents against cysteine protease-related diseases .

Q & A

Q. Key Conditions :

| Step | Reagents/Catalysts | Solvents | Temperature | Yield Optimization |

|---|---|---|---|---|

| Cyclization | Triethylamine | Tetrahydrofuran (THF) | 0–25°C | Use of anhydrous conditions |

| Allylation | [Ir(ppy)₂(dtbbpy)]PF₆ | THF | Room temperature | Excess Hantzsch ester (1.3 equiv) improves yield |

Which spectroscopic and crystallographic methods are used to characterize this compound?

Q. Basic

- Spectroscopy :

- ¹H/¹³C NMR for functional group identification and stereochemical analysis.

- IR spectroscopy to confirm carbonyl (C=O) and ester (C-O) stretches.

- Crystallography :

Q. Data Interpretation :

- Crystallographic parameters (e.g., bond angles, torsion angles) validate steric effects of the tert-butyl and butenyl groups .

How can researchers optimize the yield and purity during synthesis?

Advanced

Methodological Strategies :

- Catalyst Screening : Test alternative catalysts (e.g., Pd or Ru complexes) for allylation steps .

- Purification : Use gradient elution in flash chromatography (5–30% ethyl acetate/hexanes) to isolate the product from byproducts .

- Reaction Monitoring : Employ TLC or LC-MS to track intermediate formation and adjust reaction times .

Case Study :

Replacing triethylamine with DBU (1,8-diazabicycloundec-7-ene) in cyclization steps improved yields by 15% in analogous azetidine syntheses .

How to address contradictions in reported biological activities of related azetidine derivatives?

Advanced

Root Causes :

- Structural Analogues : Minor substituent changes (e.g., fluorophenyl vs. butenyl groups) alter target binding .

- Assay Variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or enzyme isoforms affect IC₅₀ values .

Q. Resolution Strategies :

- Comparative Studies : Test the compound alongside tert-butyl 3-oxoazetidine-1-carboxylate (a structural analogue) under identical conditions .

- Meta-Analysis : Normalize data using standardized protocols (e.g., NIH/NCBI guidelines for cytotoxicity assays).

What strategies are used to study the compound's interaction with biological targets?

Advanced

Experimental Approaches :

- Enzyme Inhibition Assays : Measure IC₅₀ values against proteases or kinases using fluorogenic substrates .

- Molecular Docking : Simulate binding modes with AutoDock Vina, focusing on the azetidine ring’s hydrogen-bonding capacity .

- SPR (Surface Plasmon Resonance) : Quantify binding kinetics to immobilized receptors (e.g., GPCRs) .

Case Study :

Azetidine derivatives with butenyl substituents showed enhanced binding to β-lactamase due to hydrophobic interactions .

How to resolve stereochemical uncertainties in the synthesis of this compound?

Q. Methodological

- Chiral Chromatography : Use Chiralpak® columns to separate enantiomers .

- X-ray Crystallography : Determine absolute configuration via anomalous scattering (e.g., Cu-Kα radiation) .

- NOESY NMR : Identify spatial proximity of tert-butyl and butenyl groups to confirm stereochemistry .

What computational methods support the design of derivatives based on this scaffold?

Q. Advanced

- DFT Calculations : Optimize geometries at the B3LYP/6-31G* level to predict reactivity of the 4-oxo group .

- QSAR Modeling : Correlate substituent lipophilicity (ClogP) with cytotoxicity using Random Forest algorithms .

Example :

Derivatives with electron-withdrawing groups (e.g., -CF₃) on the azetidine ring showed improved metabolic stability in liver microsome assays .

How to evaluate the stability of this compound under different storage conditions?

Q. Methodological

-

Stress Testing :

Condition Parameter Method Outcome 40°C/75% RH Degradation HPLC <5% decomposition over 4 weeks UV Light (254 nm) Photostability LC-MS Oxidative byproducts detected after 48 hrs

Recommendations : Store in amber vials at -20°C under nitrogen .

What are the key challenges in scaling up the synthesis for preclinical studies?

Q. Advanced

- Purification Bottlenecks : Replace flash chromatography with Crystallization for large batches (e.g., using ethanol/water mixtures) .

- Catalyst Cost : Substitute Ir with cheaper Ru photocatalysts without compromising yield .

How does the but-3-en-1-yl group influence the compound’s reactivity?

Q. Basic

- Steric Effects : The allyl group hinders nucleophilic attack at the azetidine carbonyl .

- Conjugation : The double bond stabilizes transition states during ring-opening reactions .

Experimental Evidence :

Hydrogenation of the butenyl group reduced cyclization efficiency by 40% in analogous compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.